

Azido-PEG12-azide: A Homobifunctional Linker for Advanced Bioconjugation and Drug Delivery

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Compound of Interest

Compound Name: **Azido-PEG12-azide**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Azido-PEG12-azide, systematically known as α,ω -diazido-dodecaethylene glycol, is a high-purity, monodisperse polyethylene glycol (PEG) derivative that functions as a homobifunctional crosslinker. Its structure is characterized by a 12-unit hydrophilic polyethylene glycol chain terminated at both ends by reactive azide ($-\text{N}_3$) groups. This symmetrical architecture makes it an invaluable tool in chemical biology, drug delivery, and materials science, enabling the straightforward linkage of two alkyne-containing molecules through "click chemistry."

The central PEG chain imparts favorable physicochemical properties, such as enhanced aqueous solubility and reduced immunogenicity, to the resulting conjugates. The terminal azide groups are highly selective and stable, participating in bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are known for their high efficiency, mild reaction conditions, and specificity, which prevents interference with most biological functional groups.

This guide provides a comprehensive overview of the technical specifications, applications, and experimental protocols relevant to the use of **Azido-PEG12-azide** in modern research and development.

Core Technical Data

The precise chemical and physical properties of **Azido-PEG12-azide** are essential for its effective application in sensitive biochemical systems and for ensuring reproducibility in conjugation protocols.

Property	Value	Reference(s)
Chemical Name	Azido-PEG12-azide	[1]
Synonym(s)	α,ω -Diazido-dodecaethylene glycol	
CAS Number	361543-08-0	[1]
Molecular Formula	$C_{26}H_{52}N_6O_{12}$	[1]
Molecular Weight	640.7 g/mol	[1]
Purity	$\geq 98\%$	[1]
Appearance	Solid or viscous liquid	
Solubility	Soluble in Water, DMSO, DCM, DMF	[1]
Storage Conditions	-20°C, sealed, protected from light	[1]

Key Applications in Research and Drug Development

Azido-PEG12-azide serves as a versatile crosslinking agent for a variety of advanced applications. Its ability to conjugate two molecules simultaneously is fundamental to the construction of complex biomolecular architectures.

- **Hydrogel Formation:** The crosslinking of alkyne-functionalized polymers with **Azido-PEG12-azide** is a common strategy for forming biocompatible hydrogels for 3D cell culture and tissue engineering.
- **Nanoparticle Functionalization:** It can be used to crosslink alkyne-modified molecules on the surface of nanoparticles, creating a stable PEGylated shell that improves colloidal stability

and circulation half-life.

- **Bioconjugation:** This linker can conjugate two different alkyne-containing biomolecules, such as peptides, proteins, or oligonucleotides, creating novel therapeutic or diagnostic agents.
- **Molecular Scaffolding:** It acts as a defined-length spacer to link components in self-assembling molecular systems or to create dimeric ligands for studying receptor clustering and activation.

Signaling Pathways and Logical Relationships

The primary utility of **Azido-PEG12-azide** is in covalently linking molecules via click chemistry. The diagram below illustrates its role as a homobifunctional linker connecting two separate alkyne-modified substrates, such as proteins, drugs, or nanoparticles.

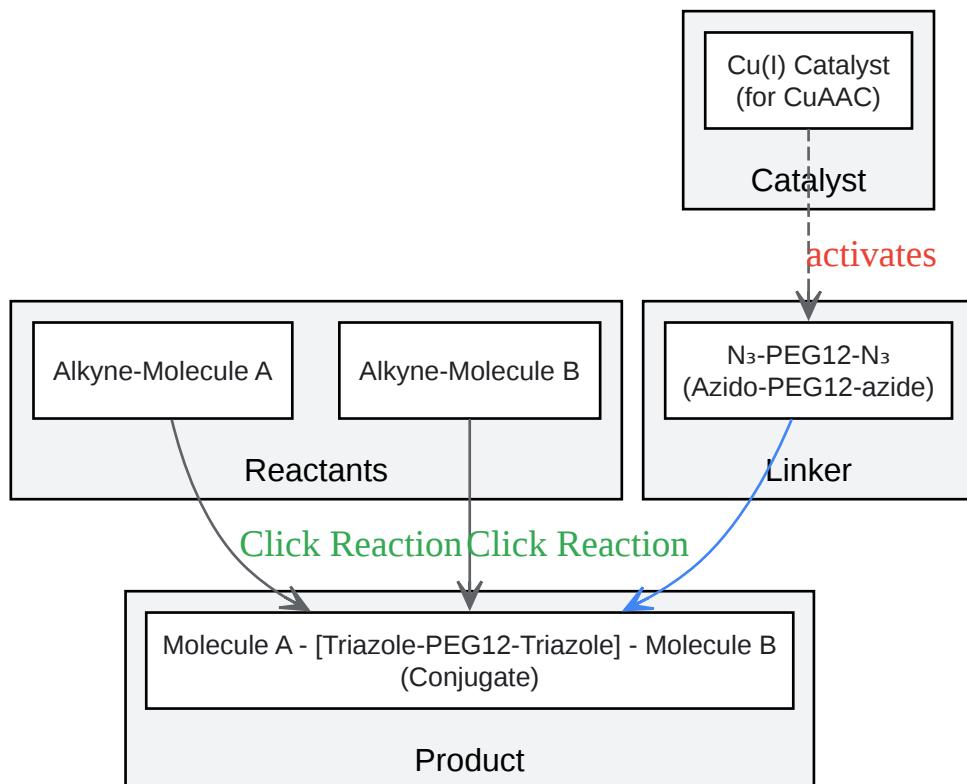


Diagram 1: Role of Azido-PEG12-azide as a Homobifunctional Crosslinker

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Diagram 1: Role of **Azido-PEG12-azide** as a Homobifunctional Crosslinker

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for the use of **Azido-PEG12-azide** in a typical crosslinking experiment using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

General Protocol for CuAAC Crosslinking

This protocol describes a general procedure for crosslinking two alkyne-containing molecules (Molecule A and Molecule B) using **Azido-PEG12-azide**.

Materials:

- Alkyne-functionalized Molecule A
- Alkyne-functionalized Molecule B
- **Azido-PEG12-azide**
- Copper(II) Sulfate (CuSO_4)
- Sodium Ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended)
- Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
- Degassed water or buffer

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Azido-PEG12-azide** in anhydrous DMSO or DMF.
 - Prepare 10 mM stock solutions of alkyne-functionalized Molecule A and Molecule B in a compatible solvent (e.g., water, DMSO).
 - Prepare a 50 mM stock solution of CuSO_4 in water.

- Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be made fresh.
- (Optional) Prepare a 50 mM stock solution of THPTA ligand in water.
- Reaction Setup:
 - In a microcentrifuge tube, combine the alkyne-functionalized Molecule A and Molecule B to the desired final concentrations (e.g., 100 μ M each).
 - Add the **Azido-PEG12-azide** stock solution to achieve a final concentration that is stoichiometric to one of the alkyne molecules (e.g., 100 μ M for a 1:1:1 molar ratio of A:Linker:B).
 - Add the reaction buffer to bring the total volume to near the final desired volume.
- Initiation of Click Reaction:
 - (Optional) If using a ligand, add THPTA to the reaction mixture to a final concentration of 1 mM.
 - Add the CuSO₄ stock solution to a final concentration of 100-250 μ M.
 - Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 1-5 mM.
- Incubation and Monitoring:
 - Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer periods if the biomolecules are sensitive.
 - The reaction progress can be monitored by techniques such as SDS-PAGE (for proteins), HPLC, or mass spectrometry.
- Purification:
 - Once the reaction is complete, the crosslinked product can be purified from excess reagents and unreacted components using methods appropriate for the molecules

involved, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the CuAAC crosslinking protocol.

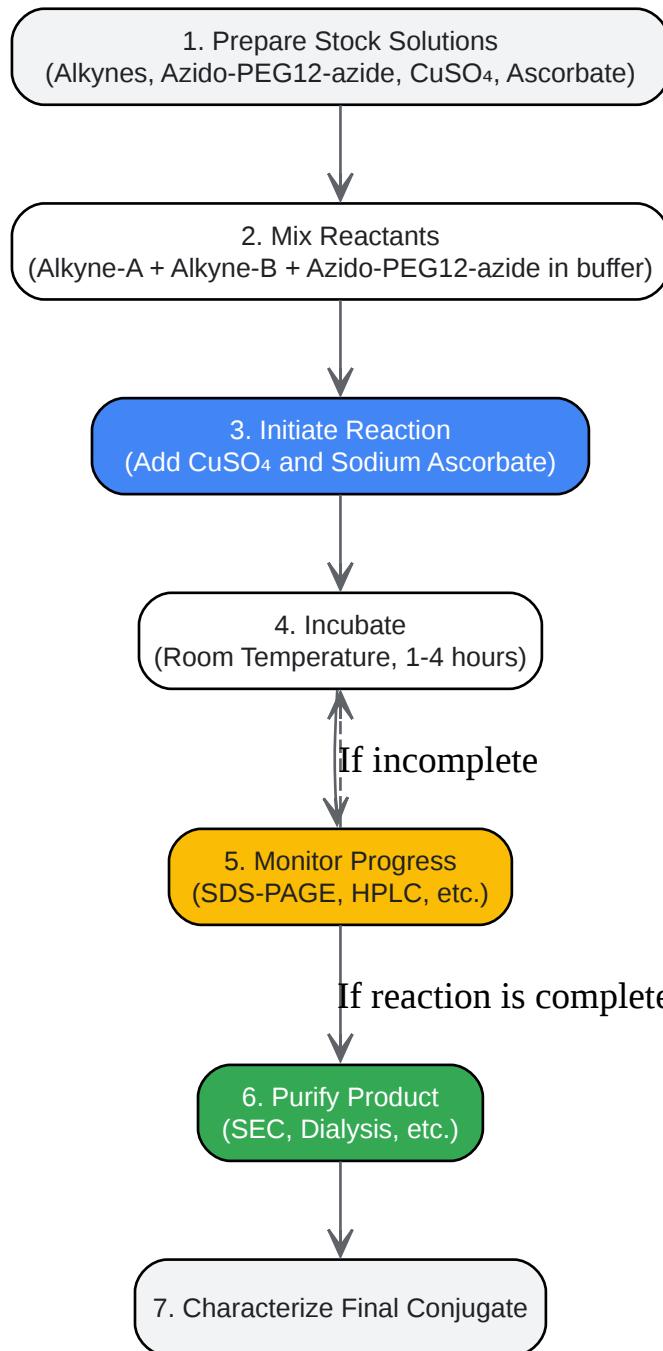


Diagram 2: Experimental Workflow for CuAAC Crosslinking

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Diagram 2: Experimental Workflow for CuAAC Crosslinking

Conclusion

Azido-PEG12-azide is a powerful and versatile homobifunctional linker essential for researchers in drug development, bioconjugation, and materials science. Its well-defined structure, combined with the high efficiency and bioorthogonality of click chemistry, facilitates the creation of complex, covalently linked molecular constructs. The integrated hydrophilic PEG spacer enhances the solubility and biocompatibility of the final products, making this reagent an excellent choice for a wide range of applications, from fundamental research to the development of next-generation therapeutics and diagnostics. This guide provides the foundational technical data and experimental frameworks necessary for its successful implementation.

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References

- 1. Azido-PEG12-azide, 361543-08-0 | BroadPharm [broadpharm.com]
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